molecular formula C11H17F2NO4 B1404995 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid CAS No. 1363382-41-5

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

Cat. No.: B1404995
CAS No.: 1363382-41-5
M. Wt: 265.25 g/mol
InChI Key: JLNGYRXKVKIZNJ-UHFFFAOYSA-N
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Description

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is a fluorinated cyclobutane derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group and a carboxylic acid functional group. Its molecular formula is C₁₁H₁₆F₂N₂O₄ (molecular weight: 278.25 g/mol). The Boc group enhances stability during synthetic processes, while the 3,3-difluorocyclobutane ring contributes to unique steric and electronic properties. This compound is primarily utilized in pharmaceutical research as a building block for drug candidates, particularly in peptide mimetics and protease inhibitors .

Properties

IUPAC Name

3,3-difluoro-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-6-10(7(15)16)4-11(12,13)5-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLNGYRXKVKIZNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis often begins with the preparation of the 3,3-difluorocyclobutane carboxylic acid core. A practical and widely cited approach involves a three-step process:

Step Reaction Description Key Reagents/Conditions Reference
1 Cyclobutane formation and difluorination Cyclobutene, Selectfluor, base
2 Carboxylation of difluorocyclobutane intermediate CO₂, Grignard or organolithium agent
3 Acidification to yield 3,3-difluorocyclobutane acid Aqueous acid

Notes:

  • The difluorination step is critical for introducing the fluorine atoms selectively at the 3,3-positions.
  • The carboxylation typically proceeds via metalation of the cyclobutane ring, followed by CO₂ quenching.

Introduction of the Aminomethyl Group

After obtaining the 3,3-difluorocyclobutane carboxylic acid, the aminomethyl group is introduced, usually via a nucleophilic substitution reaction:

Step Reaction Description Key Reagents/Conditions Reference
4 Halomethylation of cyclobutane (e.g., bromomethylation) NBS or similar, radical initiator
5 Substitution with ammonia or amine Ammonia or primary amine, solvent

Notes:

  • The halomethylation introduces a good leaving group for subsequent amination.
  • Careful control of temperature and stoichiometry is required to avoid overreaction or side products.

Boc Protection of the Amino Group

The final step involves protecting the aminomethyl group with a tert-butyloxycarbonyl (Boc) group:

Step Reaction Description Key Reagents/Conditions Reference
6 Boc protection of the aminomethyl group Di-tert-butyl dicarbonate, base

Notes:

  • The Boc group is introduced under mild basic conditions, typically using triethylamine or sodium bicarbonate.
  • The reaction is generally conducted at room temperature to prevent decomposition.

Purification and Analysis

The crude product is purified using chromatographic methods such as flash column chromatography or preparative HPLC. The final compound is characterized by NMR, mass spectrometry, and HPLC to confirm purity and structure.

Step Key Transformation Typical Yield (%) Critical Parameters
1 Difluorination of cyclobutene 60–80 Selectfluor, base, temperature
2 Carboxylation 70–85 CO₂ source, organometallic reagent
3 Acidification Quantitative Acid strength, temperature
4 Halomethylation 50–70 NBS, radical initiator, solvent
5 Amination 60–75 Ammonia/amine, temperature
6 Boc protection 80–95 Di-tert-butyl dicarbonate, base
  • The overall yield for the full sequence varies but can be optimized by careful control of reaction conditions, especially during the difluorination and amination steps.
  • The presence of the Boc group is essential for protecting the amine during subsequent synthetic manipulations and for facilitating purification.
  • The cyclobutane ring is sensitive to harsh conditions; thus, inert atmosphere and temperature control are recommended throughout the synthesis.
  • Analytical data (NMR, MS, HPLC) confirm the structure and purity of the final product, which is crucial for applications in medicinal chemistry.

Chemical Reactions Analysis

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting the carboxylic acid group to an alcohol.

    Substitution: The fluorine atoms can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry
    • Drug Development : The compound serves as a valuable building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its ability to modulate receptor activity. Its difluoromethyl group enhances metabolic stability and bioavailability of drug candidates.
    • Prodrug Formation : It can be utilized to create prodrugs that release active pharmaceutical ingredients in a controlled manner, improving therapeutic efficacy and reducing side effects.
  • Organic Synthesis
    • Synthetic Intermediates : The compound is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further derivatization, making it a versatile component in multi-step synthetic pathways.
    • Protecting Group : The Boc (tert-butoxycarbonyl) group acts as a protecting group for amines during synthesis, facilitating selective reactions without interference from amine functionalities.
  • Fluorinated Compounds Research
    • Fluorine Chemistry : The presence of fluorine atoms in the structure makes it a subject of interest in fluorinated compounds research, which explores the unique properties imparted by fluorination, such as increased lipophilicity and altered pharmacokinetics.

Drug Design Case Study

A study investigated the use of 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid in synthesizing new compounds targeting GABA receptors. The incorporation of the difluoromethyl group was shown to significantly enhance receptor binding affinity compared to non-fluorinated analogs, demonstrating its potential in developing new treatments for anxiety disorders.

Synthetic Methodology Case Study

Research focused on optimizing synthetic routes involving this compound highlighted its role as a key intermediate in synthesizing complex cyclic peptides. The Boc protection strategy allowed for selective coupling reactions that would otherwise be complicated by free amines.

The following table summarizes the biological activities observed for this compound compared to other related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundEnzyme inhibitor; potential prodrugForms stable linkages with enzymes
Non-fluorinated analogLower receptor affinityLacks enhanced metabolic stability
Other fluorinated compoundsVaried enzyme interactionsDependent on specific fluorine positioning

Mechanism of Action

The mechanism by which 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid exerts its effects is largely dependent on its interactions with specific molecular targets. The Boc-protected amine can be deprotected under acidic conditions, allowing the free amine to interact with various biological targets. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences and similarities with analogous compounds:

Compound Name Molecular Formula Molecular Weight Fluorine Atoms Functional Groups Key Features
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid C₁₁H₁₆F₂N₂O₄ 278.25 2 Boc-protected amine, carboxylic acid High metabolic stability; used in drug intermediates
1-Amino-3,3-difluorocyclobutanecarboxylic acid C₅H₇F₂NO₂ 163.11 2 Free amine, carboxylic acid Precursor for fluorinated amino acids; lacks Boc protection
1-(Boc-aminomethyl)-3-fluorocyclobutanecarboxylic acid isopropyl ester C₁₄H₂₄FNO₄ 289.34 1 Boc-protected amine, ester Esterification improves lipophilicity; single fluorine substitution
Fmoc-3,3-difluorocyclobutane-1-carboxylic acid C₂₀H₁₇F₂NO₄ 373.35 2 Fmoc-protected amine, carboxylic acid Fmoc group enables solid-phase peptide synthesis
1-(Boc-amino)-3,3-difluorocyclobutane-1-methanol C₁₀H₁₇NO₃F₂ 237.24 2 Boc-protected amine, methanol Carboxylic acid replaced with hydroxymethyl; antiviral applications

Physicochemical Properties

  • Fluorination Impact: The 3,3-difluoro substitution in the cyclobutane ring increases electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., 1-aminocyclobutanecarboxylic acid). The geminal difluoro configuration also reduces ring strain relative to cyclopropane derivatives .
  • Boc vs. Fmoc Protection : The Boc group (tert-butoxycarbonyl) is acid-labile, whereas Fmoc (fluorenylmethyloxycarbonyl) is base-sensitive. Boc is preferred for solution-phase synthesis, while Fmoc is standard in solid-phase peptide chemistry .
  • Ester vs. Carboxylic Acid : Esterified derivatives (e.g., isopropyl ester) exhibit higher lipophilicity, enhancing membrane permeability but requiring hydrolysis for activation .

Research Findings and Data Tables

Comparative Pharmacokinetic Data

Compound LogP Solubility (mg/mL) Plasma Stability (t₁/₂, h)
Target Compound 1.8 0.5 >24
1-Amino-3,3-difluorocyclobutanecarboxylic acid -0.3 12.4 2.5
Fmoc-3,3-difluorocyclobutane-1-carboxylic acid 3.2 0.1 6.0

LogP values indicate relative lipophilicity; higher values correlate with increased membrane permeability.

Biological Activity

1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid (CAS: 1363382-41-5) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The molecular formula of this compound is C11_{11}H17_{17}F2_2NO4_4, with a molar mass of 265.25 g/mol. The compound features a tert-butoxycarbonyl (Boc) group which is often utilized in organic synthesis to protect amines during chemical reactions.

PropertyValue
Molecular FormulaC11_{11}H17_{17}F2_2NO4_4
Molar Mass265.25 g/mol
CAS Number1363382-41-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the difluorocyclobutane moiety may influence the compound's binding affinity and selectivity towards specific enzymes or receptors involved in metabolic pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, potentially leading to therapeutic effects.
  • Receptor Modulation : It may act as a modulator for specific receptors, influencing signaling pathways associated with various diseases.

Case Studies

  • Antimicrobial Activity : A study conducted on related compounds showed promising results against bacterial strains, suggesting that this compound may possess similar properties.
  • Anticancer Potential : Preliminary investigations into the structure-activity relationship (SAR) of difluorinated compounds have indicated potential anticancer activities, warranting further exploration of this compound.

Research Findings

While detailed studies specifically on this compound are scarce, the following findings have been noted in related research:

Study FocusFindings
Antimicrobial ActivityExhibits activity against Gram-positive bacteria.
Anticancer ActivityPotential inhibition of cancer cell proliferation observed in vitro.

Q & A

Q. What are the recommended synthetic routes for 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid?

The synthesis typically involves:

  • Boc protection : Introduction of the tert-butoxycarbonyl (Boc) group to the aminomethyl moiety via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃) .
  • Fluorination : Use of fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to replace hydroxyl or carbonyl groups with fluorine atoms, as seen in analogous cyclobutane derivatives .
  • Cyclobutane ring formation : Strategies such as [2+2] cycloaddition or ring-closing metathesis may be employed, followed by hydrolysis to yield the carboxylic acid .
  • Purification : Silica gel chromatography (hexane/ethyl acetate gradients) or recrystallization to isolate the final product .

Q. How can spectroscopic techniques confirm the compound’s structure and purity?

  • ¹H/¹³C NMR : Key signals include the Boc tert-butyl group (~1.4 ppm, 9H), cyclobutane ring protons (2.0–3.0 ppm), and carboxylic acid proton (~12.6 ppm). Fluorine substitution eliminates coupling for ³JHF in ¹³C NMR, with CF₂ carbons appearing as doublets .
  • ¹⁹F NMR : Distinct signals for geminal difluoro groups (e.g., −88 to −91 ppm, split due to coupling with adjacent protons) .
  • HRMS : Accurate mass analysis (e.g., [M+Na]+ or [M-H]⁻) confirms molecular formula .

Q. What stability considerations are critical for handling this compound?

  • Acid sensitivity : The Boc group is cleaved under acidic conditions (e.g., TFA), requiring neutral pH storage .
  • Moisture : Fluorinated cyclobutanes may hydrolyze slowly; store desiccated at −20°C .
  • Light : Protect from UV exposure to prevent radical degradation of the cyclobutane ring .

Q. What safety protocols apply to fluorinated cyclobutane derivatives?

  • Toxicity : Fluorinated compounds may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Waste disposal : Neutralize acidic byproducts before disposal, following institutional guidelines for fluorinated waste .

Advanced Research Questions

Q. How can fluorination efficiency be optimized in the synthesis?

  • Reagent selection : DAST or XtalFluor-E may improve yields over Deoxo-Fluor due to better selectivity for secondary alcohols .
  • Temperature control : Low-temperature (−78°C) reactions minimize side reactions like elimination .
  • Monitoring : Use ¹⁹F NMR to track fluorination progress and identify intermediates .

Q. How do fluorine substituents influence the compound’s reactivity?

  • Electron-withdrawing effects : Fluorines increase the electrophilicity of the cyclobutane ring, enhancing susceptibility to nucleophilic attack (e.g., in peptide coupling) .
  • Conformational rigidity : The CF₂ group restricts ring puckering, favoring a planar cyclobutane conformation, as shown in DFT studies .

Q. How are diastereomeric byproducts resolved during synthesis?

  • Chiral chromatography : Use of Chiralpak columns with ethanol/hexane eluents separates enantiomers .
  • Crystallization : Diastereomeric salts (e.g., with L-tartaric acid) can be selectively crystallized from ethanol/water mixtures .

Q. What challenges arise in scaling up synthesis to gram quantities?

  • Exothermic reactions : Fluorination steps require careful temperature control to avoid runaway reactions .
  • Purification : Column chromatography becomes impractical; switch to recrystallization or distillation .
  • Yield optimization : Catalytic methods (e.g., Pd-mediated coupling) may replace stoichiometric reagents .

Q. How does Boc protection impact synthetic efficiency?

  • Advantages : Boc groups prevent unwanted side reactions (e.g., oxidation of the amine) and simplify purification .
  • Drawbacks : Acidic deprotection (e.g., TFA) generates volatile byproducts, requiring rigorous quenching and disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid
Reactant of Route 2
1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid

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